3-Hydroxy Anagrelide-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

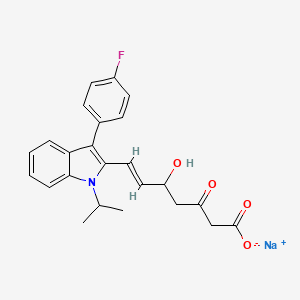

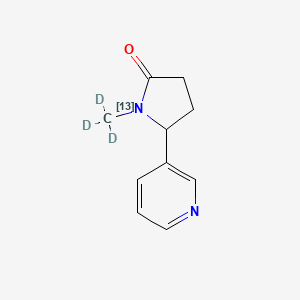

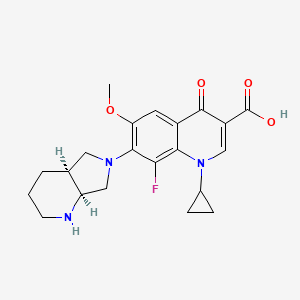

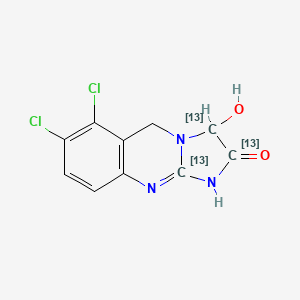

3-Hydroxy Anagrelide-13C3 is the labelled analogue of 3-Hydroxy Anagrelide, which is a metabolite of Anagrelide . Anagrelide is a medication used for the treatment of essential thrombocytosis (ET) .

Molecular Structure Analysis

The molecular formula of this compound is C7 C3H7Cl2N3O2 . Its molecular weight is 275.07 .Applications De Recherche Scientifique

Selectivity and Mode of Action

Anagrelide (ANA) has been compared with hydroxycarbamide (HC) for their effects on haematopoietic progenitor cell growth and differentiation. ANA showed potent and selective inhibition of megakaryocytopoiesis without significant activity against other haematopoietic progenitor cell lineages. This demonstrates ANA's specific action on the megakaryocytic lineage, unlike HC, which also affects other blood cell types (Hong et al., 2006).

Comparative Efficacy in Thrombocythemia

Studies comparing ANA and HC in thrombocythemia reveal that ANA is effective in reducing platelet counts, similar to HC. However, it does not appear to significantly affect leukocyte counts. This further supports ANA's targeted action on platelet production (Gisslinger et al., 2007).

Cardiovascular Safety

Anagrelide's cardiovascular safety has been studied in relation to hydroxyurea. Although it's associated with cardiotoxicity, the relative risk/benefit ratio is generally favorable. These findings are important for assessing the suitability of ANA in clinical scenarios where cardiovascular risks are a consideration (Hong & Erusalimsky, 2002).

Effects on Cell Proliferation and Platelet Generation

Anagrelide has been shown to inhibit proliferation and platelet generation in immortalized megakaryocyte progenitor cell lines. This demonstrates its potential in managing conditions like essential thrombocythemia by specifically targeting platelet production pathways (Takaishi et al., 2018).

Use in Chronic Myeloid Leukemia

In chronic myeloid leukemia (CML) patients with hydroxyurea-resistant thrombocytosis, anagrelide has proven effective, highlighting its role in managing different myeloproliferative disorders (Silver, 2005).

Safety and Hazards

Orientations Futures

Anagrelide, the parent compound of 3-Hydroxy Anagrelide-13C3, is being investigated for new uses as an adjuvant therapy in cancer management . It has been found that high platelet counts in essential thrombocythemia (ET) can be effectively lowered by treatment with either anagrelide or hydroxyurea . This suggests potential future directions for the use of this compound in similar applications.

Mécanisme D'action

Target of Action

3-Hydroxy Anagrelide-13C3, a major metabolite of Anagrelide , primarily targets platelet-producing cells . It is used to lower dangerously elevated platelet levels, i.e., to treat thrombocythemia in patients with myeloproliferative neoplasms .

Mode of Action

The compound decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . The 3-hydroxy metabolite is considered pharmacologically active and carries a similar potency and efficacy in regards to its platelet-lowering effects, but inhibits PDE3 with a potency 40x greater than that of the parent drug .

Biochemical Pathways

The biochemical pathways affected by this compound involve the suppression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts, thereby reducing the risk of thrombosis.

Pharmacokinetics

Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites: the active 3-hydroxy anagrelide and the inactive RL603 . The pharmacokinetics of anagrelide are linear in the 0.5–2mg dose range .

Result of Action

The primary result of the action of this compound is a reduction in platelet counts. This is achieved by suppressing the synthesis and maturation of platelet-producing cells . The reduction in platelet counts helps to treat thrombocythemia and its related complications in patients with myeloproliferative neoplasms .

Analyse Biochimique

Biochemical Properties

3-Hydroxy Anagrelide-13C3 interacts with various enzymes and proteins in the body. It is a potent inhibitor of cyclic AMP phosphodiesterase 3 (PDE3), a key enzyme involved in the regulation of platelet aggregation . This interaction plays a crucial role in its biochemical activity .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in the formation of blood clots. It is known to reduce the elevated platelet count, thereby reducing the risk of thrombosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PDE3. By inhibiting PDE3, it increases the levels of cyclic AMP, a molecule that prevents platelets from aggregating and forming blood clots .

Temporal Effects in Laboratory Settings

It is known that the compound is >80-90% pure by HPLC .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 1A2 (CYP1A2)

Propriétés

IUPAC Name |

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)/i8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXTUTDKZVOONF-SKMPNTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH]([13C](=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.